molecular formula C17H12N4O2S B255370 (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide

Cat. No.: B255370
M. Wt: 336.4 g/mol
InChI Key: LBKVCGXORWYEJZ-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide is a complex organic compound that features a benzothiazole ring fused with a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The benzodioxin ring can be introduced through a series of reactions involving appropriate precursors and reagents. The final step involves the formation of the hydrazono group and the acetonitrile moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the synthesis would generally follow similar steps as in laboratory preparation, scaled up with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzothiazole and benzodioxin rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or benzodioxin rings.

Scientific Research Applications

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It may be used in the development of new materials with unique properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide is unique due to the presence of both benzothiazole and benzodioxin rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C17H12N4O2S/c18-10-13(17-19-12-3-1-2-4-16(12)24-17)21-20-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,20H,7-8H2/b21-13-

InChI Key

LBKVCGXORWYEJZ-BKUYFWCQSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N/N=C(/C#N)\C3=NC4=CC=CC=C4S3

SMILES

C1COC2=C(O1)C=CC(=C2)NN=C(C#N)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NN=C(C#N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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